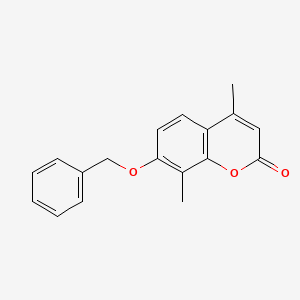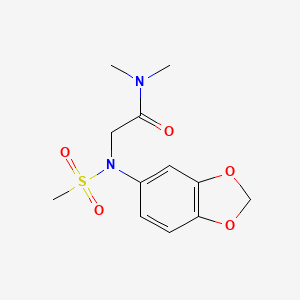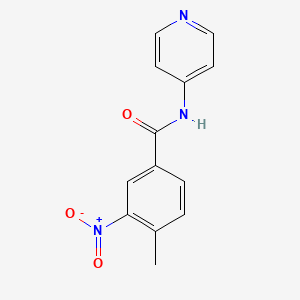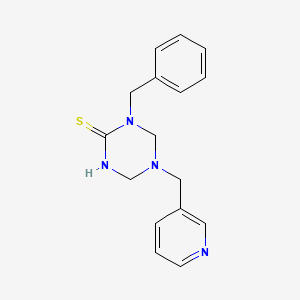![molecular formula C16H16N2O4 B5746370 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)
1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione), also known as Meldrum's acid, is a versatile organic compound that has been widely used in various fields of scientific research. This compound is a cyclic dicarbonyl compound that contains two pyrrolidinedione rings connected by a phenylene group. Meldrum's acid has been used as a starting material for the synthesis of various organic compounds due to its unique reactivity and stability.
作用机制
The mechanism of action of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid is not well understood. However, it is believed that the unique structure of this compound, which contains two carbonyl groups and a phenylene group, provides it with a high degree of reactivity and stability. The carbonyl groups are highly electrophilic and can undergo various reactions, such as nucleophilic addition and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. Furthermore, it has a high degree of reactivity and stability, which makes it a versatile starting material for the synthesis of various organic compounds. However, 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has some limitations, such as its low solubility in water and its tendency to decompose at high temperatures.
未来方向
There are several future directions for research on 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid and its derivatives, particularly in the treatment of cancer and neurodegenerative disorders. Additionally, the use of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid as a building block for the synthesis of dendrimers and other macromolecules could have significant implications for the development of new materials with a wide range of applications.
合成方法
1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid can be synthesized through several methods, including the reaction between malonic acid and acetone in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves the reaction between malonic acid and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide. The synthesis of 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid is a relatively straightforward process and can be carried out in a laboratory setting.
科学研究应用
1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including heterocycles, amino acids, and peptides. 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has also been used as a reagent in organic synthesis, such as in the preparation of carboxylic acids and esters. Furthermore, 1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)'s acid has been used as a building block for the synthesis of dendrimers, which are highly branched macromolecules with a wide range of applications in nanotechnology and drug delivery.
属性
IUPAC Name |
1-[[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-5-6-14(20)17(13)9-11-1-2-12(4-3-11)10-18-15(21)7-8-16(18)22/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICDCAXQPMPPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)